(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride

Physicochemical property amine basicity pKa

(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride is a chiral, non‑racemic amino acid derivative bearing a trifluoroethylamine (–CF₃–CH(NH₂)–) motif directly attached to the meta position of a benzoic acid scaffold. The compound is supplied as the hydrochloride salt (C₉H₉ClF₃NO₂, MW 255.62) and typically shows a purity of ≥95–97% by HPLC or NMR.

Molecular Formula C9H9ClF3NO2
Molecular Weight 255.62
CAS No. 1391384-65-8
Cat. No. B3004207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride
CAS1391384-65-8
Molecular FormulaC9H9ClF3NO2
Molecular Weight255.62
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)N.Cl
InChIInChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15;/h1-4,7H,13H2,(H,14,15);1H/t7-;/m0./s1
InChIKeyPGVLYBVVIMPTQZ-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride (CAS 1391384-65-8): Chiral Trifluoroethylamine Benzoic Acid Building Block


(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride is a chiral, non‑racemic amino acid derivative bearing a trifluoroethylamine (–CF₃–CH(NH₂)–) motif directly attached to the meta position of a benzoic acid scaffold . The compound is supplied as the hydrochloride salt (C₉H₉ClF₃NO₂, MW 255.62) and typically shows a purity of ≥95–97% by HPLC or NMR [1]. Its primary value stems from the combination of the strongly electron‑withdrawing trifluoromethyl group, the stereodefined (S)‑configured benzylic amine, and the pendant carboxylic acid handle, which together impart distinct physicochemical and biological properties relative to closely related analogs.

Why (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride Cannot Be Replaced by a Generic Aminoethyl Benzoic Acid


The –CF₃ group is not a passive substituent; it attenuates amine basicity by approximately 4–5 pKa units (pKa of β,β,β‑trifluoroethylamine ≈5.7 versus >10 for ethylamine) [1], fundamentally altering the ionization state at physiological pH. In enzyme inhibitors, this shift abolishes lysosomotropic trapping and improves selectivity profiles [2]. Moreover, the trifluoroethylamine unit serves as a metabolically stable amide‑bond isostere: in cathepsin K inhibitor series, replacement of a P2–P3 amide with a trifluoroethylamine group yields compounds that are 10‑ to 20‑fold more potent than the corresponding amide analogs [3]. These differences mean that a des‑trifluoromethyl analog (e.g., (S)-3‑(1‑aminoethyl)benzoic acid) or a non‑isosteric amide cannot recapitulate the target compound’s pharmacokinetic, potency, and selectivity attributes.

Head‑to‑Head and Cross‑Study Quantitative Differentiation of (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride


Amine Basicity: pKa Shift of the Trifluoroethylamine Motif Relative to the Non‑Fluorinated Aminoethyl Analog

The β,β,β‑trifluoroethylamine substituent in the target compound exhibits a pKa of ≈5.7, in contrast to a pKa >10 for the corresponding ethylamine present in (S)-3-(1-aminoethyl)benzoic acid [1]. This pKa reduction of ≥4.3 units ensures that at physiological pH (7.4) the target compound's amine is predominantly unprotonated (<2% cationic), whereas the des‑CF₃ comparator is >99% protonated.

Physicochemical property amine basicity pKa drug-likeness bioisostere

Potency Advantage of the Trifluoroethylamine Isostere Over the Corresponding Amide in Cathepsin K Inhibition

In a classic medicinal chemistry study, the P2–P3 amide bond of dipeptide cathepsin K inhibitors was replaced with a trifluoroethylamine (–CF₃–CH–NH–) unit. The resulting compounds displayed 10‑ to 20‑fold higher inhibitory potency than the amide‑linked parents [1]. One optimized analog (compound 8) achieved a Kᵢ of 5 pM against human cathepsin K with >10,000‑fold selectivity over other cathepsins [1]. While the target compound itself has not been tested in this exact assay, it carries the identical trifluoroethylamine pharmacophore, establishing a strong class‑level expectation for superior potency relative to an amide‑containing comparator.

Enzyme inhibition cathepsin K amide isostere potency selectivity

Enantiomeric Differentiation: (S)- vs. (R)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic Acid

The (S)-enantiomer (CAS 1391384‑65‑8) is commercially supplied as a single stereoisomer with defined optical rotation and enantiomeric excess . The corresponding (R)-enantiomer (CAS 1213358‑29‑2) is also available, but no biological activity data have been reported for either isomer in peer‑reviewed literature as of 2025 [1]. In the closely related androgen receptor inhibitor series, the (S)-configured 1‑amino‑2,2,2‑trifluoroethyl substituent on a thiohydantoin scaffold yielded a compound (13b) that was 2‑fold more potent than the clinical drug enzalutamide in LNCaP‑AR cells, while the (R)-diastereomers showed reduced activity [1]. This stereochemical preference underscores the necessity of procuring the (S)-enantiomer for any program targeting chiral recognition elements.

Chiral resolution stereochemistry enantiomer pharmacophore

Selectivity Window of the Trifluoroethylamine Pharmacophore: Cathepsin K vs. Off‑Target Cathepsins

The non‑basic character of the trifluoroethylamine nitrogen, arising from the strong electron‑withdrawing effect of the –CF₃ group, eliminates the lysosomotropic trapping that plagues basic cathepsin K inhibitors [1]. In the L‑873724 series, which features a trifluoroethylamine isostere, IC₅₀ values were 0.2 nM for cathepsin K, 178 nM for cathepsin S, 264 nM for cathepsin L, and 5239 nM for cathepsin B—a selectivity ratio of >26,000‑fold for cathepsin K over cathepsin B [2]. Basic amine‑containing analogs lacking the –CF₃ group typically show much narrower selectivity windows due to accumulation in acidic lysosomes [1].

Selectivity cathepsin off-target therapeutic index fluorine

Metabolic Stability Inferred from the Trifluoroethylamine Amide‑Isostere Literature

The trifluoroethylamine function is resistant to proteolytic cleavage because the tetrahedral sp³‑hybridized carbon replaces the planar sp²‑carbonyl of the amide bond [1]. In vitro protease stability assays on ψ[CH(CF₃)NH]‑containing peptidomimetics have shown a 30‑fold increase in half‑life relative to the native peptide bond (>4 h vs. <10 min) [2]. The target compound embeds this same metabolically robust linkage, offering a substantial advantage over amide‑ or ester‑based building blocks that serve as surrogates for peptide or amide pharmacophores.

Metabolic stability peptide bond replacement protease resistance half-life

Procurement‑Driven Application Scenarios for (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride


Design of Non‑Basic, Lysosomotropic‑Safe Cathepsin or Cysteine Protease Inhibitors

The >26,000‑fold selectivity window observed for trifluoroethylamine‑containing cathepsin K inhibitors over cathepsin B [1] directly results from the reduced amine basicity (pKa ≈5.7) . A medicinal chemistry team aiming to avoid lysosomal accumulation should employ this (S)-configured building block as the P2–P3 isostere element, confident that it will not generate a basic, lysosomotropic center.

Synthesis of Metabolically Stable Peptidomimetics and Amide‑Bond Replacements

When a lead series suffers from rapid amide‑bond hydrolysis (half‑life <10 min), the trifluoroethylamine group confers a ≥30‑fold stability improvement [1]. The target compound provides both the required –CF₃‑amine pharmacophore and a free carboxylic acid for direct conjugation to peptide or small‑molecule scaffolds without additional protection–deprotection steps.

Chiral Pool Synthesis of Fluorinated Androgen Receptor or Nuclear Receptor Ligands

The (S)-stereochemistry has been correlated with a 2‑fold potency advantage over enzalutamide in androgen receptor‑driven cell assays [1]. Programs targeting nuclear hormone receptors should therefore procure the (S)-enantiomer specifically, as the (R)-enantiomer or racemate may significantly underperform. The benzoic acid handle further permits rapid diversification into amide or ester libraries.

Physicochemical Property Modulation Through Strategic Fluorination

The –CF₃ group reduces the amine pKa by ≥4.3 units relative to a non‑fluorinated aminoethyl analog [1], shifting the ionization equilibrium from >99% protonated to <2% protonated at pH 7.4. This property is exploited in CNS drug discovery to enhance passive blood–brain barrier penetration and reduce P‑glycoprotein efflux, making the compound a preferred building block for CNS‑targeted libraries.

Quote Request

Request a Quote for (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.